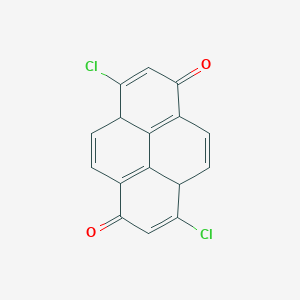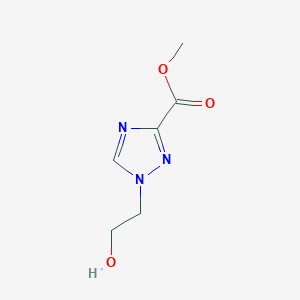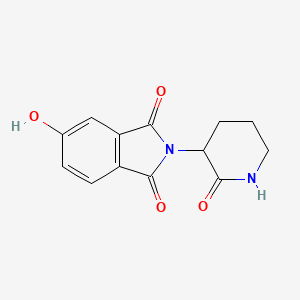
1-(3-Chloropyridin-2-yl)piperazine hydrochloride
Vue d'ensemble
Description
“1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 85386-86-3. It has a molecular weight of 234.13 and its IUPAC name is 1-(3-chloro-2-pyridinyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H . The linear formula of this compound is C9H13Cl2N3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.13 .Applications De Recherche Scientifique
Synthesis of Metal Complexes
The compound can be used in the synthesis of metal complexes. For instance, it has been used in the synthesis of FeII, CoII, and NiII complexes . These complexes were synthesized from the reactions of the ligand (L = 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine) with chloride salts of FeII, CoII, and NiII ions under solvothermal conditions .
Study of Magnetic Properties
The compound has been used in the study of magnetic properties. For example, complex 1, which was synthesized using this compound, exhibits a slow magnetization relaxation behavior .
Electrocatalytic Properties
The compound has been used in the study of electrocatalytic properties. The catalytic properties of complexes 1–3 toward the Oxygen Evolution Reaction (OER) under basic conditions were studied. They were all catalytically active, and complex 3 showed a higher activity .
Kinase-Inactive Conformation Study
The compound has been used in the study of kinase-inactive conformation . The X-ray structures of 1, 2, and 21 with CDK6 show that the compounds bind to the kinase-inactive conformation .
Research Use
The compound is used for research purposes. It has a molecular weight of 270.59 and a molecular formula of C9H12ClN3•2HCl .
Synthesis of Other Chemical Compounds
The compound can be used in the synthesis of other chemical compounds. It is often used as a starting material or intermediate in the synthesis of a wide range of chemical compounds .
Mécanisme D'action
Safety and Hazards
“1-(3-Chloropyridin-2-yl)piperazine hydrochloride” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGSEDSIYNTQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-N-[(4-chlorophenyl)methyl]-2-cyanoprop-2-enamide](/img/structure/B2722883.png)
![2-Chloro-1-[(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexan-3-yl]ethanone](/img/structure/B2722884.png)

![N-(3-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2722889.png)

![N-[2-chloro-6-(1H-imidazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)benzoyl]urea](/img/structure/B2722893.png)




![1-(4-chlorophenyl)-4-isobutylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2722901.png)

![1-{[(4-Chloro-2-fluorophenyl)carbamoyl]methyl}-7-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2722904.png)
![8,8-Dioxo-8lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2722906.png)